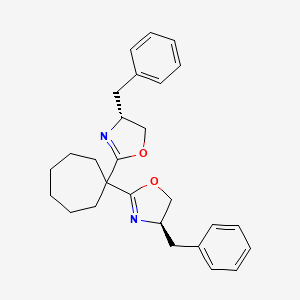

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

The compound (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring a seven-membered cycloheptane linker and benzyl substituents on the oxazoline rings. Key properties include:

Properties

IUPAC Name |

(4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O2/c1-2-10-16-27(15-9-1,25-28-23(19-30-25)17-21-11-5-3-6-12-21)26-29-24(20-31-26)18-22-13-7-4-8-14-22/h3-8,11-14,23-24H,1-2,9-10,15-20H2/t23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMUHTRNYHTFPA-DNQXCXABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

- Molecular Formula: C27H32N2O2

- Molecular Weight: 416.570 g/mol

- CAS Number: 2757082-19-0

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several promising areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can exhibit anticancer properties. The structural features of (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) may enhance its interaction with cellular targets involved in cancer progression.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes linked to metabolic pathways. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells.

- Neuroprotective Effects : Some studies have indicated that oxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

A few case studies have highlighted the biological effects of oxazole derivatives:

- Study on Oxazole Derivatives : A study published in Journal of Medicinal Chemistry found that certain oxazole derivatives exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Neuroprotective Activity : Research indicated that compounds similar to (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) could reduce oxidative stress markers in neuronal cultures. This suggests a protective role against neurotoxicity .

The biological activity of this compound can be attributed to:

- Interaction with Receptors : The oxazole moiety can interact with various biological receptors and enzymes due to its structural properties.

- Modulation of Signaling Pathways : Compounds like this may modulate critical signaling pathways involved in cell survival and proliferation.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and structurally related bis(oxazoline) ligands:

Comparative Analysis

Linker Size and Rigidity

- Cycloheptane Linker : The seven-membered ring introduces greater conformational flexibility compared to smaller linkers (e.g., cyclopropane or cyclopentane). This flexibility may enhance adaptability in metal coordination but could reduce enantioselectivity in rigid catalytic environments .

- Cyclopentane Linker : A balance between rigidity and flexibility, widely used in asymmetric catalysis for predictable stereochemical outcomes .

- Cyclopropane Linker : Highly rigid, favoring reactions requiring precise spatial control but limiting substrate scope due to steric constraints .

Substituent Effects

- Benzyl Groups : Provide steric bulk and π-π interactions, improving enantioselectivity in reactions involving aromatic substrates (e.g., asymmetric fluorination) .

- Phenyl Groups : Less bulky than benzyl, offering moderate steric hindrance suitable for cyclopropanation .

- Isopropyl Groups : Minimal steric demand, ideal for small substrates or low-temperature reactions .

Catalytic Performance

- Enantioselectivity : Cyclopentane-benzyl ligands achieve >90% ee in asymmetric alkylation, while cycloheptane analogs are less studied but show promise in C–H activation .

- Solubility : Benzyl-substituted ligands generally exhibit lower solubility in polar solvents compared to phenyl or isopropyl variants, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.